molecular formula C7H10N2O2 B1375169 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 944901-78-4

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No. B1375169
CAS RN: 944901-78-4
M. Wt: 154.17 g/mol
InChI Key: ZXMHWUNNOCJLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde (3-TBC) is an important organic compound used in a variety of scientific research applications. It is a member of the oxadiazole family, which is a type of five-membered heterocyclic compound. 3-TBC has a wide range of scientific applications, such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a prominent scaffold in drug discovery due to its bioisosteric properties and a wide spectrum of biological activities . 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde can serve as a key intermediate in synthesizing novel compounds with potential therapeutic applications. Its structural uniqueness allows for the creation of new drugs with improved efficacy and reduced side effects.

Enzyme Inhibition

Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their ability to inhibit various enzymes . This is particularly important in the development of treatments for diseases where enzyme malfunction or overactivity is a factor. The tert-butyl group in 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde may confer additional specificity or potency in enzyme inhibition.

Anti-infective Agents

Research has shown that 1,2,4-oxadiazoles possess anti-bacterial, anti-viral, and anti-leishmanial activities . As an anti-infective agent, 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be a precursor in synthesizing new compounds that combat resistant strains of infectious microbes.

Biological Activity Modulation

The oxadiazole ring system is known to modulate biological activity . This modulation is crucial for the development of drugs that can target specific biological pathways with minimal off-target effects. 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be instrumental in creating such targeted therapies.

Material Science

Beyond pharmaceuticals, oxadiazoles find applications in material science, such as in the creation of scintillating materials . The tert-butyl group in 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could influence the material properties, potentially leading to the development of novel materials with unique characteristics.

Dye and Pigment Industry

The dye and pigment industry often utilizes heterocyclic compounds due to their color properties and stability . 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde could be used to develop new dyes and pigments with enhanced colorfastness or unique hues.

properties

IUPAC Name

3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMHWUNNOCJLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944901-78-4
Record name 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Reactant of Route 4
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Reactant of Route 6
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.